4-Hydroxy-3-methoxybenzenecarboximidamide hydrochloride
Overview
Description
4-Hydroxy-3-methoxybenzenecarboximidamide hydrochloride is a chemical compound with the CAS Number: 108748-73-8 . It has a molecular weight of 202.64 .
Molecular Structure Analysis
The IUPAC name of the compound is 4-hydroxy-3-methoxybenzenecarboximidamide hydrochloride . The InChI code is 1S/C8H10N2O2.ClH/c1-12-7-4-5 (8 (9)10)2-3-6 (7)11;/h2-4,11H,1H3, (H3,9,10);1H . The InChI key is MYWBTVKNWOULKK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 202.64 . The IUPAC name is 4-hydroxy-3-methoxybenzenecarboximidamide hydrochloride . The InChI code is 1S/C8H10N2O2.ClH/c1-12-7-4-5 (8 (9)10)2-3-6 (7)11;/h2-4,11H,1H3, (H3,9,10);1H .Scientific Research Applications
Selective Deprotection of Hydroxy Functions : 4-Hydroxy-3-methoxybenzenecarboximidamide hydrochloride, under certain conditions, can be used for the selective deprotection of hydroxy functions. It is shown to be selectively removed under neutral conditions, which can be beneficial in organic synthesis and pharmaceuticals (Horita et al., 1986).
Synthesis and Antimicrobial Activity : This compound is involved in the synthesis of hexakis[(4-(hydroxyimino)2-methoxy)phenoxy]cyclotriphosphazene, which demonstrated significant activity against both Gram-positive and Gram-negative bacteria. This highlights its potential in developing new antimicrobial agents (Koran et al., 2013).
Role in Selective Estrogen Receptor Modulators (SERMs) : It has been used in the synthesis of compounds with estrogen antagonist properties, suggesting its potential in the development of treatments for conditions like breast cancer (Palkowitz et al., 1997).
Chalcone Derivatives Synthesis and Biological Activities : It plays a role in the practical synthesis of novel chalcone derivatives, which show significant activities like free radical scavenging and anti-inflammatory properties (Jung et al., 2017).
Antioxidant Properties in Polypropylene : Its derivative, vanillyl alcohol, has been studied for its antioxidant properties in polypropylene. The acidic treatment of this derivative increases the antioxidant properties, suggesting applications in material science (Pouteau et al., 2005).
Encapsulation for Controlled Release of Flavor : This compound, specifically vanillic acid, has been used in the encapsulation into layered double hydroxide for controlled release of flavor, indicating its potential in food technology (Hong et al., 2008).
Safety And Hazards
The compound is associated with several hazards. It has been assigned the GHS07 pictogram . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
4-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-12-7-4-5(8(9)10)2-3-6(7)11;/h2-4,11H,1H3,(H3,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWBTVKNWOULKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=N)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677782 | |
Record name | 4-(Diaminomethylidene)-2-methoxycyclohexa-2,5-dien-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methoxybenzenecarboximidamide hydrochloride | |
CAS RN |
108748-73-8 | |
Record name | 4-(Diaminomethylidene)-2-methoxycyclohexa-2,5-dien-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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